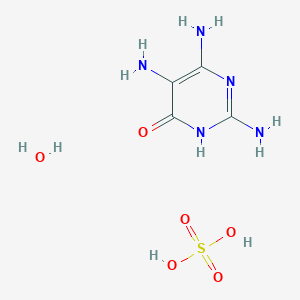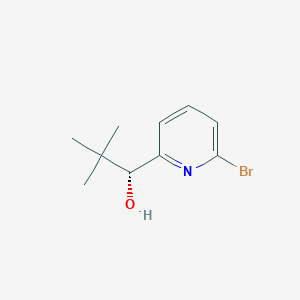![molecular formula C7H14N2 B3067650 (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole CAS No. 1312756-38-9](/img/structure/B3067650.png)
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
Descripción general
Descripción
The compound “(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole” is a type of pyrrole derivative . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike furan and thiophene, it has a nitrogen atom in the ring . The specific compound you’re asking about, “this compound”, is a more complex derivative of pyrrole .
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
- A study by Kawasaki et al. (2005) details the synthesis of hexahydropyrrolo[2,3-b]indoles, which are closely related to hexahydropyrrolo[3,4-b]pyrrole. This involves molecular diversification at the 3a-position of the pyrrolo[2,3-b]indole ring system through processes like the Horner-Wadsworth-Emmons reaction and reductive cyclization (Kawasaki et al., 2005).
Biological and Medicinal Research
- Li et al. (2008) isolated new pyrrole alkaloids, including hexahydropyrrolo[2,3-b]indol derivatives, from an endophytic fungus. These compounds are significant due to their potential biological activities (Li et al., 2008).
Chemical Reaction and Catalysis
- Rostovskii et al. (2015) developed a method for synthesizing hexahydropyrrolo[3,4-b]pyrroles from tetramic acids and 2H-azirines using Cu(I)-NHC catalysis. This process involves unusual bond cleavage and is indicative of the versatility of pyrrole derivatives in chemical synthesis (Rostovskii et al., 2015).
Insecticidal Applications
- Boukouvala et al. (2019) explored the insecticidal efficacy of pyrrole derivatives against stored-product pests. This study suggests potential agricultural and pest control applications for hexahydropyrrolo[3,4-b]pyrrole derivatives (Boukouvala et al., 2019).
Chemical Synthesis and Structural Analysis
- A research by Quiroga et al. (2013) involved the synthesis of different hexahydropyrrolo[3,4-c]pyrrole derivatives, highlighting the structural diversity and potential applications in material science and organic chemistry (Quiroga et al., 2013).
Chemical Reactivity and Synthesis Pathways
- Lin et al. (2020) achieved the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through a sequential cycloaddition reaction and intramolecular lactamization, demonstrating the complex reactivity of pyrrole derivatives in synthetic chemistry (Lin et al., 2020).
Direcciones Futuras
The future directions for research on “(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole” and other pyrrole derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, study of their mechanisms of action, and evaluation of their physical and chemical properties . Additionally, their safety and hazards should be thoroughly assessed .
Mecanismo De Acción
Target of Action
The primary targets of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole are currently unknown. This compound belongs to the pyrrole class of organic compounds, which are known for their diverse biological activities . .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, inhibiting or activating biochemical pathways . The exact interaction of this compound with its potential targets needs further investigation.
Biochemical Pathways
Without specific target identification, it’s challenging to pinpoint the exact biochemical pathways affected by this compound. Pyrrole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the current literature. These properties are crucial for understanding the bioavailability of the compound. Typically, pyrrole derivatives exhibit diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level
Propiedades
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877212-98-1 | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)






![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)
![(11aR)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B3067626.png)



![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)
